Chemical structure and properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Chemical structure and properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
An In-depth Technical Guide to the Chemical Structure and Properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. As a specific derivative of the isoxazole family, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. Isoxazoles are a well-established class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents due to their diverse biological activities.[1][2][3][4][5][6][7] This guide will delve into the nuanced structural features of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, propose a viable synthetic pathway, and extrapolate its potential physicochemical and biological properties based on closely related analogues and established principles of isoxazole chemistry. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel isoxazole-based therapeutics.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][8] This fundamental structure imparts a unique combination of electronic properties and steric features, making it a "privileged" scaffold in medicinal chemistry. The presence of the heteroatoms allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[7]
The versatility of the isoxazole ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] The specific substitution pattern on the isoxazole core dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological function.
Chemical Structure and Identification of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
IUPAC Name: (5-Methyl-3-(3-methylphenyl)isoxazol-4-yl)methanol
Chemical Formula: C₁₂H₁₃NO₂
Molecular Weight: 203.24 g/mol
SMILES: Cc1cc(C2=NOC(C)=C2CO)ccc1
InChI Key: (Generated upon synthesis and characterization)
The structure features a central isoxazole ring substituted at the 3, 4, and 5 positions. A meta-tolyl group is attached at the 3-position, a hydroxymethyl group at the 4-position, and a methyl group at the 5-position. The "meta" designation for the tolyl group is critical as it defines the substitution pattern on the phenyl ring, which can significantly influence the molecule's steric and electronic properties compared to its ortho- and para-isomers.
Physicochemical Properties: An Extrapolative Analysis
Due to the absence of experimental data for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, we present a table of predicted properties and experimental data from its close structural isomers. This information provides a reasonable estimation of the expected physicochemical characteristics of the target compound.
| Property | Predicted/Analog Data | Source/Analog Compound |
| Melting Point (°C) | Solid at room temperature | General observation for similar isoxazoles |
| Boiling Point (°C) | > 300 (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General characteristics of isoxazole derivatives |
| logP (Predicted) | 2.5 - 3.5 | N/A |
| pKa (Predicted) | ~13-14 (hydroxyl proton) | N/A |
Data for the following isomers is provided for comparison:
-
(5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol (CAS: 1018297-60-3)[3]
-
[5-(p-Tolyl)isoxazol-3-yl]methanol (CAS: 640291-93-6)[9]
The variation in the position of the methyl group on the tolyl substituent (meta vs. para) and the arrangement of substituents on the isoxazole ring will induce subtle changes in these properties.
Proposed Synthetic Pathway
The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can be achieved through a multi-step process, leveraging established methodologies for the construction of trisubstituted isoxazoles.[10] A plausible and efficient route involves a [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of m-Methylbenzaldoxime
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To a solution of m-tolualdehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude m-methylbenzaldoxime.
Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition
-
Dissolve the m-methylbenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.
-
Add a base, such as triethylamine (1.5 eq), to facilitate the in situ formation of the nitrile oxide.
-
To this mixture, add 2-butyn-1-ol (1.2 eq) as the dipolarophile.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.
Causality Behind Experimental Choices
The choice of a [3+2] cycloaddition is based on its high efficiency and regioselectivity in forming the isoxazole ring. The in situ generation of the nitrile oxide from the aldoxime using NCS and a base is a common and effective method that avoids the isolation of the potentially unstable nitrile oxide intermediate. 2-Butyn-1-ol is selected as the alkyne component to introduce the required methyl and hydroxymethyl groups at the 5 and 4 positions, respectively.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.
Spectroscopic Characterization (Predicted)
The definitive structural confirmation of the synthesized compound would rely on spectroscopic techniques. Based on the analysis of related structures, the following spectral characteristics are anticipated.[2]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.6 (m, 4H): Aromatic protons of the m-tolyl group.
-
δ 4.8 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 2.4 (s, 3H): Methyl protons of the m-tolyl group.
-
δ 2.3 (s, 3H): Methyl protons at the 5-position of the isoxazole ring.
-
δ 1.9 (br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-170: Quaternary carbons of the isoxazole ring.
-
δ 125-140: Aromatic carbons of the m-tolyl group.
-
δ 55-65: Methylene carbon of the hydroxymethyl group.
-
δ 21.5: Methyl carbon of the m-tolyl group.
-
δ 10-15: Methyl carbon at the 5-position of the isoxazole ring.
Potential Biological Activities and Therapeutic Applications
The isoxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents. While no specific biological data exists for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, we can infer its potential activities based on the extensive research on analogous compounds.[4][5][6]
-
Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[6]
-
Anti-inflammatory Activity: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Activity: Isoxazole-containing compounds have been developed as effective antibacterial and antifungal agents.[7]
The presence of the m-tolyl group and the hydroxymethyl functionality in the target molecule provides opportunities for further derivatization to optimize potency and selectivity against various biological targets.
Signaling Pathways Potentially Modulated by Isoxazole Derivatives
Caption: Potential biological targets of the isoxazole scaffold.
Conclusion
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol represents an intriguing yet underexplored member of the isoxazole family. This technical guide has provided a comprehensive framework for its chemical identity, a plausible synthetic route, and an informed prediction of its physicochemical and biological properties based on the rich chemistry of its structural analogs. The insights and methodologies presented herein are intended to empower researchers to synthesize and investigate this and other novel isoxazole derivatives, thereby contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- Advances in isoxazole chemistry and their role in drug discovery. Vertex AI Search.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Supporting inform
- (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol. BLDpharm.
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- A review of isoxazole biological activity and present synthetic techniques.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- The Multifaceted Biological Activities of Isoxazole Deriv
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
- 5-methyl-3-p-tolyl-isoxazole-4-carboxylic acid methyl ester. Echemi.
- I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res.
- 5-(Hydroxymethyl)-3-methylisoxazole 97 14716-89-3. Sigma-Aldrich.
- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
- [5-(p-Tolyl)isoxazol-3-yl]methanol. Manchester Organics.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
- The synthesis of functionalized 4,5-dihydroisoxazoles decor
- (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol. Sigma-Aldrich.
- 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620)
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
- Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives V. V. Agelaga1, J. D. ChemClass Journal.
- (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. PMC.
- Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove.
- [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol. Sigma-Aldrich.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. rsc.org [rsc.org]
- 3. 1018297-60-3|(5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. ijcrt.org [ijcrt.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. sciarena.com [sciarena.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
